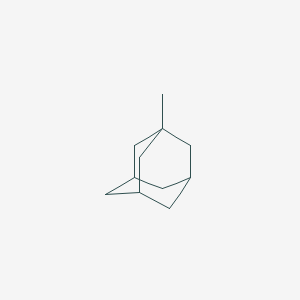

1-Methyladamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUCFTVAWGRMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227617 | |

| Record name | 1-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-91-2 | |

| Record name | 1-Methyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyladamantane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-methyladamantane, a saturated tricyclic hydrocarbon with significant and expanding applications in medicinal chemistry, materials science, and drug development. The unique structural characteristics of the adamantane cage, combined with the influence of the 1-methyl substituent, impart a desirable combination of high lipophilicity, metabolic stability, and conformational rigidity. These properties make this compound a valuable pharmacophore and a versatile building block for the synthesis of novel therapeutic agents and advanced polymers. This guide will cover the fundamental physicochemical properties, detailed synthesis methodologies, key applications, and essential safety and handling protocols for this compound, serving as a critical resource for scientists and researchers in the field.

Core Physicochemical Properties

This compound is a derivative of adamantane, featuring a methyl group at one of the four equivalent bridgehead positions. This substitution pattern is crucial for its chemical identity and physical behavior.

| Property | Value | Source(s) |

| CAS Number | 768-91-2 | [1][2] |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Molecular Weight | 150.26 g/mol | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 103-105 °C | |

| Boiling Point | ~190-194 °C | |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

The diamondoid structure of the adamantane core is responsible for its notable thermal stability and high melting point. The presence of the methyl group at a tertiary carbon provides a site for potential functionalization while subtly influencing its overall steric and electronic profile.

Synthesis of this compound: Protocols and Mechanistic Insights

The synthesis of this compound can be achieved through several routes. A common and reliable laboratory-scale method involves the methylation of a 1-haloadamantane precursor, such as 1-chloroadamantane, using a Grignard reagent. This approach is favored for its relatively high yield and straightforward execution.

Experimental Protocol: Grignard-Mediated Synthesis from 1-Chloroadamantane

This protocol details the synthesis of this compound from 1-chloroadamantane and methylmagnesium iodide. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials:

-

1-Chloroadamantane

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether (Et₂O)

-

Iodine (crystal for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Apparatus Setup and Inert Atmosphere: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. This is critical as Grignard reagents are highly reactive with atmospheric moisture and oxygen.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine, which serves to etch the passivating magnesium oxide layer on the turnings, thereby initiating the reaction. Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel. Add a small amount of the methyl iodide solution to the magnesium and observe for the initiation of the reaction (disappearance of the iodine color and gentle bubbling). Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is nearly all consumed, resulting in a grayish solution of methylmagnesium iodide.

-

Coupling Reaction: Dissolve 1-chloroadamantane in anhydrous diethyl ether and add this solution to the dropping funnel. Add the 1-chloroadamantane solution dropwise to the freshly prepared Grignard reagent. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction proceeds to completion.

-

Reaction Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent. This is a safer alternative to using strong acids, which can lead to vigorous and potentially hazardous reactions.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Extract the aqueous layer with diethyl ether (2-3 times) to recover any dissolved product. Combine all the organic extracts.

-

Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. The crude this compound can be purified by sublimation or recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Grignard-mediated synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Polymer Science

The adamantane scaffold is a well-established "lipophilic bullet" in medicinal chemistry, often used to enhance the bioavailability and metabolic stability of drug candidates[3][4]. The this compound moiety offers a nuanced variation on this theme, providing a subtle yet significant modification of the steric and electronic properties of the parent adamantane cage.

Role in Medicinal Chemistry

The incorporation of a this compound group can serve several strategic purposes in drug design:

-

Fine-Tuning Lipophilicity: The methyl group increases the lipophilicity of the adamantane core, which can be leveraged to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Modulating Receptor Interactions: The steric bulk of the this compound group can be used to probe and optimize interactions within the binding pocket of a biological target. This can lead to improved potency and selectivity.

-

Enhancing Metabolic Stability: The adamantane cage is resistant to metabolic degradation. The 1-methyl derivative retains this stability, protecting adjacent functional groups from enzymatic cleavage and prolonging the drug's half-life.

Recent research has highlighted the potential of this compound derivatives as promising antiviral agents, with scalable synthesis methods being developed to support further investigation[5]. Additionally, adamantane derivatives linked to monoterpenoids have shown inhibitory activity against Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a promising target for anticancer therapy[6].

Applications in Polymer Science

The rigid and bulky nature of the this compound unit makes it an attractive monomer for the synthesis of high-performance polymers with enhanced thermal and mechanical properties.

-

High-Performance Methacrylate Polymers: Adamantane-containing methacrylate polymers exhibit improved thermal stability, higher glass transition temperatures (Tg), and lower water absorption compared to conventional poly(methyl methacrylate) (PMMA)[7][8]. The introduction of the adamantane group into the polymer chain restricts the movement of the polymer chains, leading to these enhanced properties[8].

-

Microporous Polymers: Adamantane-based microporous polymers can be synthesized via Friedel–Crafts reactions of 1-bromoadamantane with aromatic compounds. These materials have potential applications in gas storage and separation due to their high surface area and porosity[9]. The this compound core can be envisioned as a building block for similar polymers with tailored properties.

Safety, Handling, and Hazard Profile

This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential to minimize risk.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1][2]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07).

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Spills: In case of a spill, clean it up immediately using appropriate absorbent materials. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Logical Flow for Safe Handling

The following diagram outlines the logical decision-making process for the safe handling of this compound.

Caption: Decision tree for safe handling of this compound.

Conclusion

This compound stands as a compound of significant interest for both fundamental research and applied sciences. Its unique combination of a rigid, lipophilic core with the subtle yet impactful presence of a methyl group provides a versatile platform for the design of novel molecules with tailored properties. From enhancing the therapeutic potential of new drug candidates to forming the backbone of advanced polymers, the applications of this compound are both diverse and expanding. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, is paramount for unlocking its full potential in the hands of innovative researchers and scientists.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

-

ConnectSci. (2024, August 2). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from [Link]

-

ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

- CoLab. (2023, February 24). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

-

SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

IJPSR. (2009). A simple method for synthesis of amantadine hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

MDPI. (n.d.). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Retrieved from [Link]

-

MDPI. (n.d.). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Methacrylate Polymers Containing Adamantane. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Preparation of ring labelled adamantane derivatives II. 2-adamantanone-2[minus]14C, adamantane-2[minus]14C and 1-methyladamantan. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, February 16). Adamantane in Drug Delivery Systems and Surface Recognition. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification. Retrieved from [Link]

Sources

- 1. This compound | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. connectsci.au [connectsci.au]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents | CoLab [colab.ws]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-Methyladamantane: Structure, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyladamantane, a methylated derivative of the rigid, tricyclic hydrocarbon adamantane, has emerged as a significant building block in modern medicinal chemistry. Its unique structural and physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional cage-like structure, make it a valuable moiety for the design of therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of this compound, delving into its core structure, stereochemical considerations, synthesis, and detailed spectroscopic characterization. Furthermore, it explores the pivotal role of the this compound scaffold in the development of novel drugs, offering insights into its influence on bioactivity and its application in targeting a range of diseases.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

The discovery of the antiviral activity of amantadine (1-aminoadamantane) in the 1960s marked the inception of adamantane's journey in medicinal chemistry.[1] The adamantane cage, a perfectly symmetrical and strain-free hydrocarbon, offers a unique "lipophilic bullet" that can be incorporated into drug molecules to modulate their properties.[1] Adamantane derivatives are now found in a variety of clinically approved drugs for treating conditions ranging from viral infections and neurodegenerative disorders to type 2 diabetes.[2] The introduction of a methyl group at one of the bridgehead carbons to form this compound further refines these properties, offering a subtle yet significant modification for optimizing drug candidates. This guide will focus specifically on the structure, properties, and applications of this important derivative.

Molecular Structure and Physicochemical Properties

This compound is a polycyclic alkane with the chemical formula C₁₁H₁₈.[3] Its structure consists of the adamantane cage with a methyl group substituting a hydrogen atom at one of the four equivalent bridgehead (tertiary) carbon atoms.

Key Physicochemical Properties:

-

Appearance: White, crystalline solid at room temperature.[4]

-

Molecular Weight: 150.26 g/mol .[3]

-

Solubility: Due to its hydrocarbon nature, this compound is hydrophobic and thus insoluble in water but soluble in organic solvents.[4]

-

Stability: The adamantane cage is exceptionally rigid and chemically stable, a characteristic that is imparted to its derivatives. This stability extends to resistance against oxidation.[4]

// Adamantane cage C1 [pos = "0,1,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C2 [pos = "1.2,0,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C3 [pos = "0,-1,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C4 [pos = "-1.2,0,0!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C5 [pos = "0.6,0.6,1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C6 [pos = "0.6,-0.6,-1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C7 [pos = "-0.6,0.6,-1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C8 [pos = "-0.6,-0.6,1.2!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C9 [pos = "1.8,1.2,0.6!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"]; C10 [pos = "-1.8,-1.2,-0.6!", label = "C", shape = circle, style = filled, fillcolor = "#5F6368", fontcolor = "#FFFFFF"];

// Methyl group C_methyl [pos = "0,2,0!", label = "CH3", shape = circle, style = filled, fillcolor = "#4285F4", fontcolor = "#FFFFFF"];

// Bonds C1 -- C2; C1 -- C4; C1 -- C_methyl; C2 -- C5; C2 -- C6; C3 -- C6; C3 -- C8; C4 -- C7; C4 -- C8; C5 -- C9; C6 -- C10; C7 -- C9; C8 -- C10; C9 -- C2; C9 -- C7; C10 -- C3; C10 -- C8; } Figure 1: 3D structure of this compound.

Stereochemistry: An Achiral Molecule with Chiral Potential

A fundamental aspect of drug design is understanding the stereochemistry of a molecule, as different stereoisomers can exhibit vastly different biological activities.

Achirality of this compound

This compound itself is an achiral molecule. The adamantane core possesses a high degree of symmetry (Td point group).[5] While the introduction of a single methyl group at a bridgehead position reduces this symmetry, the molecule still contains planes of symmetry, rendering it superimposable on its mirror image.

Emergence of Chirality in Substituted Adamantanes

Chirality can be introduced to the adamantane scaffold when four different substituents are attached to the four bridgehead carbon atoms. In such cases, the adamantane core acts as a tetrahedral chiral center.[5][6] Due to the rigid, fused-ring structure of the adamantane cage, the number of possible stereoisomers is reduced compared to a simple tetrahedral carbon with four different substituents.[6] Once the configuration of one bridgehead stereocenter is defined, the relative configurations of the others are fixed, resulting in only two enantiomers (a single pair of non-superimposable mirror images).[7]

Synthesis of this compound

The availability of scalable and efficient synthetic routes is crucial for the widespread use of a chemical entity in research and development. While several methods for the synthesis of this compound exist, many are not suitable for large-scale production due to safety concerns, the use of expensive starting materials, or the formation of difficult-to-separate mixtures.[8] A classical and scalable approach involves the reduction of 1-bromomethyladamantane, which is readily prepared from the commercially available and inexpensive 1-adamantylmethanol.

Experimental Protocol: A Scalable Synthesis of this compound

This protocol is a conceptual representation based on established synthetic strategies for adamantane derivatives.

Step 1: Bromination of 1-Adamantylmethanol

-

Reactants: 1-Adamantylmethanol, Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr).

-

Solvent: A suitable inert solvent such as dichloromethane or diethyl ether.

-

Procedure:

-

Dissolve 1-adamantylmethanol in the chosen solvent and cool the solution in an ice bath.

-

Slowly add PBr₃ or concentrated HBr to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromomethyladamantane.

-

Step 2: Reduction of 1-Bromomethyladamantane to this compound

-

Reactants: 1-Bromomethyladamantane, a reducing agent such as Lithium aluminum hydride (LiAlH₄) or Tributyltin hydride (Bu₃SnH) with a radical initiator (e.g., AIBN).

-

Solvent: Anhydrous tetrahydrofuran (THF) or another suitable ether for LiAlH₄ reduction; toluene or benzene for radical reduction.

-

Procedure (using LiAlH₄):

-

To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-bromomethyladamantane in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting mixture to remove the aluminum salts and wash the solid with THF.

-

Combine the filtrate and washes, dry the organic layer, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by sublimation or recrystallization.

-

Spectroscopic Characterization

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques.

| Spectroscopic Technique | Observed Data |

| ¹H NMR | The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the protons of the adamantane cage. The methyl protons would appear as a singlet, while the cage protons would exhibit complex multiplets in the aliphatic region. |

| ¹³C NMR | The ¹³C NMR spectrum of 1-isothiocyanatoadamantane, a closely related derivative, shows signals for the quaternary carbon at approximately 58.54 ppm, and other adamantane carbons at roughly 43.83 ppm, 35.61 ppm, and 29.29 ppm.[9] The spectrum of this compound would show a distinct signal for the methyl carbon and signals for the bridgehead and methylene carbons of the adamantane cage. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum of 1-isothiocyanatoadamantane shows a prominent fragment at m/z 135, corresponding to the adamantyl cation [Ad]⁺.[9] The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 150, with fragmentation patterns typical of alkanes, including the loss of a methyl group to give a prominent peak at m/z 135. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound will be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. |

Applications in Drug Development

The incorporation of a this compound moiety into a drug candidate can significantly enhance its therapeutic potential. The primary contributions of this scaffold are:

-

Increased Lipophilicity: The bulky and non-polar nature of the this compound group increases the overall lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is particularly advantageous for drugs targeting the central nervous system.[9]

-

Enhanced Metabolic Stability: The rigid and sterically hindered adamantane cage can protect adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of a drug.[9]

-

Improved Pharmacophore Orientation: The three-dimensional structure of the adamantane scaffold can act as a rigid anchor, holding the pharmacophoric elements of a drug in a specific orientation for optimal interaction with its biological target.[10]

Notable Examples:

-

Rimantadine: An antiviral drug used for the treatment of Influenza A, rimantadine is α-methyl-1-adamantanemethylamine.[1] It is a derivative of amantadine and demonstrates the principle of modifying the adamantane core to improve efficacy.

-

Anti-Ebola Virus Agents: Recent research has identified adamantane carboxamides, including derivatives of this compound, as potent inhibitors of Ebola virus entry.[11] The scalability of this compound synthesis has been a key factor in advancing the development of these promising antiviral candidates.[11]

Conclusion

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of structural rigidity, high lipophilicity, and metabolic stability provides a powerful tool for optimizing the properties of drug candidates. As our understanding of structure-activity relationships continues to evolve, the strategic incorporation of the this compound moiety is expected to play an increasingly important role in the design and development of novel therapeutics for a wide range of diseases. The development of scalable and cost-effective synthetic routes further ensures its accessibility for both academic research and industrial drug discovery programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136607, this compound. Retrieved January 9, 2026 from [Link].

-

Pashenko, A., Gaidai, A., Hryhoriev, N., Volovenko, O., Levandovskiy, I., Maksymenko, O., Volochnyuk, D., & Ryabukhin, S. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. Organic Process Research & Development, 27(3), 477–487. [Link]

-

Enumeration of Isomers of Substituted Adamantane. (n.d.). Journal of Chemical Information and Modeling. Retrieved January 9, 2026, from [Link]

-

Chirality of substituted adamantanes. (2016, September 9). Chemistry Stack Exchange. Retrieved January 9, 2026, from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

-

Reddit. (2023, November 23). Chiral Compounds - Substituted Adamantane Derivatives. r/chemhelp. Retrieved January 9, 2026, from [Link]

-

Schleyer, P. von R., & Nicholas, R. D. (1961). Adamantane. Organic Syntheses, 41, 1. [Link]

-

ResearchGate. (n.d.). Typical methylation protocols exemplified with the synthesis of this compound AdMe. Retrieved January 9, 2026, from [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

adamantan. (n.d.). University of Wisconsin. Retrieved January 9, 2026, from [Link]

-

Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships. (2023, February 13). Scientific Reports, 13(1), 2530. [Link]

- BenchChem. (2025).

-

National Institute of Standards and Technology. (n.d.). 1-Adamantanemethylamine, α-methyl-. In NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. Retrieved January 9, 2026, from [Link]

-

Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(26), 2993–3007. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 768-91-2: this compound | CymitQuimica [cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. enamine.net [enamine.net]

- 9. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. This compound (CAS 768-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

synthesis of 1-Methyladamantane from adamantane

An In-depth Technical Guide to the Synthesis of 1-Methyladamantane from Adamantane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting adamantane into this compound, a key building block in medicinal chemistry and materials science. The unique lipophilic and rigid structure of the adamantane cage imparts valuable properties to pharmacologically active molecules and advanced polymers.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of synthetic strategies, reaction mechanisms, and field-proven experimental protocols. We will explore both direct C-H functionalization and, more extensively, indirect multi-step syntheses via functionalized intermediates, with a focus on explaining the causality behind experimental choices to ensure procedural robustness and reproducibility.

Introduction: The Adamantane Scaffold

Adamantane (C₁₀H₁₆) is a tricyclic alkane notable for its unique structure—a perfectly symmetrical, strain-free cage that is the simplest unit of the diamond crystal lattice.[3] This structural rigidity and high lipophilicity make it an attractive scaffold in drug design, often enhancing the biological activity of compounds.[1] The introduction of alkyl groups, such as a methyl group at a bridgehead position to form this compound, can significantly alter a molecule's physical and pharmacological properties, a phenomenon sometimes referred to as the "magic methyl effect".[4] However, the chemical inertness of adamantane's C-H bonds presents a significant synthetic challenge. Most functionalization reactions occur at the tertiary bridgehead positions (carbons 1, 3, 5, and 7), which are more reactive due to the stability of the resulting tertiary carbocation intermediates.[1][3]

This guide will detail the most effective and reliable methods for the synthesis of this compound, focusing on strategies that offer high selectivity and yield.

Strategic Overview of Synthetic Pathways

The synthesis of this compound from adamantane can be approached via two primary strategies: a direct, single-step methylation or a more controlled, indirect two-step approach.

Figure 2: Mechanism for the electrophilic bromination of adamantane. The formation of a stable tertiary carbocation intermediate drives the reaction's selectivity for the bridgehead position.

Several methods exist for the bromination of adamantane, ranging from the use of neat liquid bromine to greener, more manageable reagents.

| Method | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| A | Liquid Bromine (Br₂) | None | None (neat) | 85 - 110 | 9 | ~93 | [5] |

| B | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | None | Trichloromethane | 65 - 70 | 24 - 36 | up to 91 | [6][7] |

| C | Bromotrichloromethane (BrCCl₃) | Mo(CO)₆ | None (neat) | 140 - 160 | 5 - 10 | up to 99 | [7][8] |

This protocol is based on the classical and high-yielding method using neat liquid bromine.

Materials:

-

Adamantane

-

Liquid Bromine (Br₂)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Saturated sodium bisulfite solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with adamantane (e.g., 30 g). [5]2. Reagent Addition: Carefully and slowly add liquid bromine (e.g., 24 mL) to the flask. Caution: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment.

-

Heating: Heat the reaction mixture to 85°C for 6 hours, then increase the temperature to 110°C and maintain for an additional 3 hours. [5]4. Cooling & Quenching: Allow the reaction to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bisulfite to quench the excess bromine. Stir until the red-brown color of bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.

-

Washing & Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane as a white crystalline solid. [6]

Step 2: Grignard-Mediated Methylation of 1-Bromoadamantane

The Grignard reaction is a powerful and reliable method for forming carbon-carbon bonds. [9][10]In this step, 1-bromoadamantane is converted into its corresponding Grignard reagent, 1-adamantylmagnesium bromide, which then acts as a potent nucleophile to attack a methylating agent.

Crucial Consideration: Grignard reagents are extremely sensitive to protic sources (like water) and react violently. All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

1-Bromoadamantane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dimethyl sulfate or Methyl iodide (Methylating agent)

-

Iodine crystal (for initiation)

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

Add a small crystal of iodine to help initiate the reaction.

-

In the dropping funnel, prepare a solution of 1-bromoadamantane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromoadamantane solution to the magnesium turnings. The reaction may need gentle warming to initiate, which is often indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, 1-adamantylmagnesium bromide.

-

-

Methylation:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the methylating agent (e.g., dimethyl sulfate) dropwise via a syringe or dropping funnel. This reaction is exothermic. Maintain the temperature below 20°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation. The crude this compound can be purified by column chromatography on alumina using pentane or hexane as the eluent, followed by sublimation to yield the final product as a white solid with a low melting point. [11]

-

Figure 3: The two-step workflow for the synthesis of this compound via a Grignard reaction. This method provides excellent control and high yields.

Conclusion and Outlook

The synthesis of this compound from adamantane is most effectively and reliably achieved through a two-step indirect pathway. While direct C-H methylation presents an interesting academic challenge, it lacks the selectivity required for practical synthesis of the mono-substituted product. The preferred industrial and laboratory method involves the initial electrophilic bromination of adamantane to form 1-bromoadamantane, a stable and versatile intermediate. Subsequent conversion to a Grignard reagent followed by reaction with a methyl electrophile provides a robust and high-yielding route to the target molecule. Careful control of reaction conditions, particularly the exclusion of moisture during the Grignard step, is paramount to success. This foundational methodology opens the door to a wide array of functionalized adamantane derivatives essential for advancing drug discovery and materials science. [12]

References

- Stetter, H., et al. (1959). Chemische Berichte, 92, 1629.

- Bagrii, E. I., & Fedorov, L. A. (Year not specified). Reactions of adamantanes in electrophilic media. RSC Publishing.

- Schleyer, P. von R. (1957). adamantane. Organic Syntheses, Coll. Vol. 5, p.20.

- Xie, J., et al. (2021). Exhaustive One‐Step Bridgehead Methylation of Adamantane Derivatives with Tetramethylsilane.

- RU2428408C2 - 1-bromoadamantane synthesis method.

- Koch, H., & Haaf, W. (1958). The Koch reaction. Wikipedia.

- Li, Y., et al. (Year not specified).

- CN110304986B - Preparation method of 1-bromoadamantane.

- BenchChem. (2025).

- Baranov, N. I., et al. (2024). Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene.

- Weigel, W. K., et al. (2021). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, RSC Publishing.

- BenchChem. (2025). "Green" Synthesis of 1-Bromoadamantane. BenchChem Technical Support Center.

- Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.

- Enamine. (Date not specified). Scale-up synthesis of this compound.

- Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents. CoLab.

- Hoek, W., Strating, J., & Wynberg, H. (1967). The synthesis of 1‐ and 2‐alkyladamantanes. Scite.ai.

- Mlinarić-Majerski, K., et al. (2006). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.

- Leah4Sci. (2020).

- Pashenko, A. E., et al. (2023). Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents.

- Wikipedia.

- National Institute of Standards and Technology. (Date not specified). This compound. NIST WebBook.

- Adichemistry. (Date not specified).

- Xie, J., et al. (2020). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels.

- ResearchGate. (Date not specified). Typical methylation protocols exemplified with the synthesis of 1‐methyladamantane AdMe.

- Jasperse, J. (Date not specified). Grignard Reaction. Chem 355 Handout.

- ResearchGate. (Date not specified). Adamantane and Grignard Reaction.

- PubChem. (Date not specified). This compound.

- Veeprho. (Date not specified). This compound | CAS 768-91-2.

- EvitaChem. (Date not specified). Buy this compound.

- Wikipedia.

- Jasperse, J. (Date not specified). Grignard Reaction. Chem 355 Handout.

- Xie, J., et al. (2020). Regioselective Synthesis of Methyl-Substituted Adamantanes for Promoting Oxidation Stability of High-Density Fuels.

Sources

- 1. Reactions of adamantanes in electrophilic media - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. RU2428408C2 - 1-bromoadamantane synthesis method - Google Patents [patents.google.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. leah4sci.com [leah4sci.com]

- 11. This compound | 768-91-2 [chemicalbook.com]

- 12. Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents | CoLab [colab.ws]

mechanism of 1-Methyladamantane formation

An In-depth Technical Guide: The Formation of 1-Methyladamantane: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane and its derivatives represent a unique class of rigid, lipophilic scaffolds with profound applications in medicinal chemistry, materials science, and nanotechnology.[1][2][3] The introduction of a methyl group at the bridgehead position to form this compound is a fundamental transformation that serves as a gateway to a diverse array of chiral and achiral molecules with significant biological potential.[2][4][5] This guide provides a detailed examination of the core mechanisms governing the formation of this compound, focusing on the underlying principles of carbocation chemistry, thermodynamic driving forces, and practical synthetic considerations.

The Central Role of the Adamantyl Cation

The chemistry of adamantane is dominated by the remarkable stability of its corresponding carbocations, particularly at the bridgehead (tertiary) positions. The formation of this compound is almost exclusively routed through ionic pathways involving these carbocation intermediates.[6][7] The key intermediate, the 1-adamantyl cation, is a tertiary carbocation that exhibits significant stability despite its bridgehead location, a position that typically disfavors planarity.[7][8] This stability is the cornerstone of adamantane functionalization.

These reactions are typically initiated and catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), or superacids like fluoroantimonic acid.[9][10][11][12][13] The catalyst's primary function is to abstract a hydride ion from a hydrocarbon precursor, thereby generating the crucial carbocation that initiates the rearrangement cascade.

Mechanistic Pathways to this compound

The most prevalent and synthetically viable route to this compound is not direct methylation of adamantane, but rather the acid-catalyzed isomerization of other C₁₁H₁₈ tricyclic hydrocarbon isomers.

The Isomerization Cascade: A thermodynamically Driven Process

The synthesis of adamantane itself relies on the Lewis acid-catalyzed rearrangement of other C₁₀H₁₆ isomers into the most thermodynamically stable "diamondoid" cage structure.[9][10][11] An analogous principle governs the formation of this compound. The process begins with a suitable C₁₁H₁₈ precursor, most commonly homoadamantane.[14][15][16][17]

The mechanism proceeds via the following stages:

-

Initiation: A Lewis acid catalyst abstracts a hydride ion from the homoadamantane skeleton, generating a secondary or tertiary carbocation.

-

Rearrangement: This initial carbocation undergoes a series of rapid, intramolecular 1,2-hydride and 1,2-alkyl (methanide) shifts.[9][18][19] This cascade of rearrangements explores various cationic intermediates, progressively moving towards more stable structures. The ultimate driving force is the formation of the highly stable tertiary 1-adamantyl cation skeleton, with the methyl group exocyclic to the cage.

-

Chain Propagation/Termination: The final 1-methyladamantyl cation can abstract a hydride ion from another molecule of the starting hydrocarbon (e.g., homoadamantane).[18] This quenches the cation to form the neutral this compound product and generates a new carbocation from the starting material, thus propagating the chain reaction.

This entire process is governed by thermodynamics, leading to the accumulation of the most stable C₁₁H₁₈ isomer.

Caption: Acid-catalyzed isomerization of homoadamantane to this compound.

High-Temperature Radical Mechanism

While the ionic pathway is dominant under typical synthetic conditions, an alternative radical-mediated mechanism can occur at very high temperatures (e.g., 400 °C).[15][16][17] This process, which can be accelerated by a radical initiator, involves:

-

Initiation: Abstraction of a hydrogen atom from homoadamantane to form a homoadamantyl radical.

-

Rearrangement: The radical rearranges via elimination-readdition pathways.

-

Chain Transfer: Hydrogen abstraction by the resulting 1- or 2-adamantylmethyl radicals from a starting homoadamantane molecule yields the final product and propagates the radical chain.[15][17]

This radical isomerization typically produces a mixture of this compound and 2-methyladamantane.[15]

Energetics and Thermodynamic Landscape

The pronounced preference for the formation of this compound is rooted in its superior thermodynamic stability compared to its isomers. The heats of formation clearly illustrate this energetic landscape and provide the rationale for the rearrangement's directionality.

| Compound | Isomer Type | Relative Heat of Formation (kJ/mol) | Thermodynamic Stability |

| Homoadamantane | C₁₁H₁₈ Isomer | -114.5 | Least Stable |

| 2-Methyladamantane | C₁₁H₁₈ Isomer | -154.5 | More Stable |

| This compound | C₁₁H₁₈ Isomer | -169.7 | Most Stable |

| (Data sourced from J. Chem. Soc., Perkin Trans. II, 1984)[17] |

As the table demonstrates, there is a significant energetic gain in converting homoadamantane to this compound, making the rearrangement a highly favorable process once initiated.

Experimental Protocol: Lewis Acid-Catalyzed Isomerization of a Tricycloundecane

The following outlines a generalized, self-validating protocol for the synthesis of this compound from a suitable C₁₁H₁₈ precursor, such as commercially available isomers of tricycloundecane or synthesized homoadamantane, using a Lewis acid catalyst.[20]

Safety Precaution: This procedure involves strong acids and anhydrous conditions. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Methodology

-

Apparatus Setup:

-

Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent quenching of the Lewis acid catalyst.

-

-

Reactant Charging:

-

Charge the flask with the tricycloundecane precursor (1.0 equivalent).

-

Add a suitable anhydrous solvent, such as cyclohexane or heptane, to dissolve the starting material.

-

-

Catalyst Addition:

-

Under a positive pressure of nitrogen, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) (0.2-0.5 equivalents). The addition is exothermic and may cause the solvent to reflux. Control the rate of addition to maintain a manageable reaction temperature.

-

-

Isomerization Reaction:

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours).

-

The progress of the reaction can be monitored by Gas Chromatography (GC) by analyzing aliquots taken periodically. The self-validating endpoint is reached when the starting material peak is no longer observed, and the major peak corresponds to the retention time of this compound.

-

-

Reaction Quenching:

-

Cool the reaction mixture in an ice bath.

-

Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This will hydrolyze the aluminum chloride in a highly exothermic reaction.

-

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., cyclohexane or ether) to recover all product.

-

Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator.

-

The crude product, a low-melting solid, can be purified by sublimation or chromatography on an alumina column using a non-polar eluent like pentane or hexane.[21]

-

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a classic example of a thermodynamically controlled reaction landscape navigated through carbocation intermediates. The primary mechanism involves the Lewis acid-catalyzed isomerization of less stable C₁₁H₁₈ hydrocarbons, which rearrange via a cascade of 1,2-shifts to yield the most stable this compound structure. Understanding this intricate mechanistic pathway is crucial for researchers in organic synthesis and medicinal chemistry, as it provides a logical framework for designing and optimizing routes to complex adamantane derivatives that are pivotal for the development of novel therapeutics and advanced materials.[5][22]

References

-

Title: The mechanism for the rearrangement of the adamantly cation Source: RSC Publishing URL: [Link]

-

Title: adamantane Source: Organic Syntheses Procedure URL: [Link]

-

Title: Quantum Chemical Study of the Production of 1-Vinyladamantane As a Result of Ionic Alkylation of Adamantane with Ethylene Source: ResearchGate URL: [Link]

-

Title: Adamantane Rearrangements Source: Sciencemadness.org URL: [Link]

-

Title: On the Mechanism of Adamantane Rearrangements Source: American Chemical Society URL: [Link]

-

Title: On the Mechanism of Adamantane Rearrangements Sir: Lewis acid catalyzed isomerizations are highly suc- cessful methods for the p Source: Sciencemadness.org URL: [Link]

-

Title: Direct radical functionalization methods to access substituted adamantanes and diamondoids Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane Source: Journal of the Chemical Society, Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data Source: ResearchGate URL: [Link]

-

Title: Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents Source: CoLab URL: [Link]

-

Title: Mechanism of the noradamantane-adamantane rearrangement. Source: ResearchGate URL: [Link]

-

Title: Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons Source: Springer Link URL: [Link]

-

Title: Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

-

Title: Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents Source: ACS Publications URL: [Link]

-

Title: Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents Source: ACS Publications URL: [Link]

-

Title: Clean Radical-induced Isomerisation of Homoadamantane to 1 - and 2-Methyl- adamantane Source: RSC Publishing URL: [Link]

-

Title: Stable Carbonium Ions. VIII. The 1-Adamantyl Cation Source: ACS Publications URL: [Link]

-

Title: Lewis acid catalysis Source: Wikipedia URL: [Link]

-

Title: Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties Source: PubMed Central URL: [Link]

-

Title: Role of Lewis acid in synthesis of adamantane from bicyclic species Source: Chemistry Stack Exchange URL: [Link]

-

Title: Adamantane Source: Wikipedia URL: [Link]

Sources

- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01916C [pubs.rsc.org]

- 2. Scale-Up Synthesis of this compound and Its Functionalization as a Key Point for Promising Antiviral Agents | CoLab [colab.ws]

- 3. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciencemadness.org [sciencemadness.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sciencemadness.org [sciencemadness.org]

- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Clean radical-induced isomerisation of homoadamantane to 1- and 2-methyladamantane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. This compound | 768-91-2 [chemicalbook.com]

- 22. pubs.acs.org [pubs.acs.org]

solubility of 1-Methyladamantane in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyladamantane in Organic Solvents

Introduction

This compound (CAS 768-91-2), a methylated derivative of adamantane, is a fascinating molecule within the class of diamondoid hydrocarbons.[1][2] Its structure is a rigid, cage-like tricyclic alkane, which bestows upon it unique physicochemical properties, including high thermal stability, a high melting point (approx. 95.0-97.8 °C), and significant lipophilicity.[2][3] These characteristics make this compound and its derivatives valuable building blocks in medicinal chemistry, materials science, and as intermediates in the synthesis of pharmaceuticals like Amidoadamantanes.[2] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its application in synthesis, purification, formulation, and drug delivery. This guide provides a comprehensive overview of the theoretical principles governing its solubility, predictive data for its behavior in common organic solvents, and a detailed experimental protocol for its quantitative determination.

Theoretical Principles of Solubility

The dissolution of a solid solute, such as this compound, into a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is dictated by the balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation ΔG = ΔH_sol - TΔS_sol.

Enthalpic Contributions (ΔH_sol)

The enthalpy of solution can be conceptualized as the sum of three energy terms:

-

ΔH_lattice : The energy required to break the crystal lattice of the solute (this compound). This is an endothermic process and is related to the enthalpy of sublimation. For this compound, the standard enthalpy of sublimation (ΔsubH°) is approximately 67-68 kJ/mol, indicating a stable crystal lattice that requires significant energy to overcome.[4]

-

ΔH_solvation : The energy released when solute molecules interact with solvent molecules. This is an exothermic process.

-

ΔH_solvent : The energy required to create a cavity in the solvent to accommodate a solute molecule. This is an endothermic process.

The overall ΔH_sol is the sum: ΔH_sol = ΔH_lattice + ΔH_solvation + ΔH_solvent.

Intermolecular Forces at Play

The magnitude of ΔH_solvation is determined by the intermolecular forces between this compound and the solvent molecules. As a nonpolar alkane, the primary intermolecular forces this compound can engage in are van der Waals forces , specifically London dispersion forces.[5][6]

-

Solute-Solute Interactions: In its solid state, this compound molecules are held together by these dispersion forces within the crystal lattice.

-

Solute-Solvent Interactions: When introduced into a solvent, new dispersion forces form between the this compound and solvent molecules.

The governing principle of "like dissolves like" is directly applicable here.[7] Solvents that are also nonpolar (e.g., alkanes, aromatic hydrocarbons) can form favorable van der Waals interactions with this compound, leading to a more exothermic (or less endothermic) ΔH_sol. Conversely, polar solvents (e.g., water, alcohols) have strong hydrogen bonding networks. The energy required to disrupt these networks (high ΔH_solvent) is not sufficiently compensated by the weak dispersion forces formed with the nonpolar this compound molecule (low exothermic ΔH_solvation), resulting in very poor solubility.[8][9]

Caption: Intermolecular forces involved in the dissolution of this compound.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High to Very High | "Like dissolves like" principle fully applies. Strong van der Waals interactions between the caged alkane and the solvent lead to a favorable enthalpy of solution.[5] |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Strong van der Waals (dispersion) forces are the primary interaction. The solvent can effectively solvate the nonpolar solute. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | Although these solvents have dipoles, their overall character allows for good solvation of nonpolar compounds.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity but the large nonpolar alkyl groups allow for dissolution of hydrophobic compounds. |

| Ketones | Acetone, Methyl Ethyl Ketone | Low to Moderate | The polarity of the carbonyl group reduces compatibility with the nonpolar solute. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ketones, the polar ester group limits solubility.[2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The strong hydrogen-bonding network of alcohols is difficult to disrupt for the nonpolar solute, leading to an unfavorable enthalpy of solution. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble | These are highly polar solvents and are poor matches for the nonpolar this compound. |

| Aqueous | Water | Insoluble | As a highly polar, hydrogen-bonded solvent, water is incapable of dissolving the hydrophobic this compound.[3] |

Experimental Determination of Solubility (Gravimetric Method)

For researchers needing precise quantitative data, the following protocol outlines a reliable, self-validating gravimetric method for determining the solubility of this compound in a given organic solvent. This method relies on preparing a saturated solution, taking a known volume, evaporating the solvent, and weighing the remaining solute.[1][10]

Materials and Equipment

-

This compound (≥98% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance (readable to 0.0001 g)

-

Calibrated volumetric pipettes (e.g., 5 mL or 10 mL) and pipette bulb

-

Pre-weighed evaporation dishes (e.g., glass petri dishes or aluminum weigh boats)

-

Drying oven or vacuum desiccator

-

Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

Step-by-Step Protocol

-

Preparation of Saturated Solution: a. Add an excess of this compound to a vial containing a known volume (e.g., 20 mL) of the chosen solvent. "Excess" means enough solid remains undissolved to be clearly visible. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for at least 24-48 hours with continuous agitation. This ensures the solution reaches equilibrium and becomes fully saturated.

-

Sample Collection (Self-Validating Step): a. After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This step is critical to avoid aspirating solid particles. b. Carefully draw a precise volume (e.g., 10.00 mL) of the clear supernatant using a calibrated volumetric pipette. To ensure no solid particles are transferred, a syringe fitted with a solvent-compatible filter can be used to withdraw the sample. c. Dispense the aliquot into a pre-weighed (tared) evaporation dish. Record the exact mass of the empty dish.

-

Solvent Evaporation: a. Place the evaporation dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents, gentle heating in a drying oven (at a temperature well below the melting point of this compound) may be necessary. b. Once the solvent appears to be gone, place the dish in a vacuum desiccator or drying oven at a moderate temperature (e.g., 40-50 °C) and dry to a constant weight. "Constant weight" is achieved when two consecutive weighings (e.g., 1 hour apart) are within ±0.0002 g.

-

Calculation: a. Record the final mass of the evaporation dish containing the dried this compound. b. Calculate the mass of the dissolved solute: Mass of Solute = (Final Mass of Dish + Solute) - (Initial Mass of Dish) c. Calculate the solubility in the desired units:

- Solubility (g/L): (Mass of Solute in g) / (Volume of Aliquot in L)

- Solubility (mol/L): (Mass of Solute in g / 150.26 g/mol) / (Volume of Aliquot in L)

-

Replicates and Validation: a. Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation. b. The use of calibrated pipettes and drying to a constant weight are internal validation steps that ensure accuracy and precision.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

This compound is an intrinsically nonpolar molecule, a property dictated by its rigid, saturated hydrocarbon cage structure. Its solubility in organic solvents is governed by the principle of "like dissolves like," showing high solubility in nonpolar aliphatic and aromatic solvents and poor solubility in polar, hydrogen-bonding solvents like alcohols and water. While precise, quantitative experimental data is limited in the literature, the theoretical principles and predictive table provided in this guide offer a strong framework for scientists and researchers. For applications requiring exact solubility values, the detailed gravimetric protocol supplied herein provides a robust and reliable method for empirical determination, empowering professionals in drug development and materials science to effectively utilize this unique chemical scaffold.

References

-

PubChem. This compound. National Center for Biotechnology Information.

-

ChemicalBook. This compound | 768-91-2.

-

CymitQuimica. CAS 768-91-2: this compound.

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis.

-

NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD.

-

University of Bradford, Bradschoolars. Descriptors for adamantane and some of its derivatives.

-

University of Mustansiriyah. Determination of Solubility by Gravimetric Method.

-

Chemistry LibreTexts. Physical Properties of Alkanes.

-

Lumen Learning. Physical Properties of Alkanes. MCC Organic Chemistry.

-

Chemistry LibreTexts. 1.2.8: Properties of Alkanes.

-

Unacademy. Solubility of Alkanes.

-

Vancouver Island University. 2.5 Solubility of Alkanes.

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.

-

CymitQuimica. CAS 768-91-2: this compound.

-

University of Calgary. Solubility of Organic Compounds.

Sources

- 1. This compound | C11H18 | CID 136607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 768-91-2 [chemicalbook.com]

- 3. CAS 768-91-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. oit.edu [oit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. All about Solubility of Alkanes [unacademy.com]

- 10. 2-Methyladamantane | C11H18 | CID 136535 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 1-Methyladamantane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Core and its Thermal Resilience

Adamantane, the simplest diamondoid, possesses a unique cage-like structure of three fused cyclohexane rings, rendering it both rigid and virtually strain-free.[1] This inherent structural integrity translates to remarkable thermal stability, a property that is not only scientifically intriguing but also of significant practical importance. When incorporated into molecular frameworks, the adamantane scaffold can enhance the thermal stability of the resulting compound.[2][3] This guide focuses on 1-methyladamantane, a fundamental derivative, to provide a comprehensive understanding of its thermal behavior. The strategic placement of a methyl group on the adamantane core influences its physical properties, including its melting point.[4] For professionals in drug development and materials science, a thorough grasp of the thermal stability of such derivatives is crucial for predicting shelf-life, designing robust formulations, and developing materials for high-temperature applications.[1][5][6]

Section 1: Physicochemical Properties and Expected Thermal Behavior

This compound is a polycyclic alkane with the molecular formula C₁₁H₁₈.[7][8] At room temperature, it exists as a white solid with a low melting point.[9] While specific, comprehensive studies detailing the full thermal decomposition profile of this compound are not extensively published, the behavior of the parent adamantane and related derivatives provides a strong basis for predicting its high thermal resilience.[2] The adamantane cage itself is exceptionally stable due to its strain-free, diamond-like lattice.[1] The addition of a methyl group, a simple alkyl substituent, is not expected to dramatically decrease this inherent stability. However, it does introduce a potential initiation site for decomposition, namely the carbon-carbon bond between the methyl group and the adamantane cage.

Table 1: Key Physicochemical and Thermochemical Properties of this compound

| Property | Value | Units | Source(s) |

| Molecular Formula | C₁₁H₁₈ | - | [7][8] |

| Molecular Weight | 150.2606 | g/mol | [7] |

| Melting Point (Tfus) | 392 | K | [7] |

| Enthalpy of Fusion (ΔfusH) | 3.71 | kJ/mol | [7] |

| Enthalpy of Sublimation (ΔsubH°) | 67.8 ± 1.3 | kJ/mol | [7] |

| Standard Enthalpy of Formation (Gas, ΔfH°gas) | -171.6 ± 2.75 | kJ/mol | [10] |

Section 2: Experimental Determination of Thermal Stability

A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The following experimental protocols are standard methodologies for such an investigation.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] This technique is fundamental for determining the onset of decomposition and quantifying mass loss at various temperatures.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).

-

Apparatus: A calibrated thermogravimetric analyzer is used.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to study the intrinsic thermal decomposition without oxidative effects.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/minute) from ambient temperature to a temperature where complete decomposition is observed (e.g., up to 1000°C).[11]

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) are key parameters determined from the first derivative of the TGA curve.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to isolate the effects of heat on the molecule's structure, preventing oxidative side reactions that would complicate the decomposition profile. A constant heating rate ensures that the observed thermal events are comparable across different experiments.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine phase transitions, such as melting and boiling points, and to study the energetics of decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

Apparatus: A calibrated differential scanning calorimeter is employed.

-

Heating Program: The sample is subjected to a controlled temperature program, similar to TGA.

-

Data Analysis: The DSC thermogram reveals endothermic and exothermic events. The melting point will appear as a sharp endothermic peak. Decomposition is often observed as a more complex series of exothermic or endothermic events at higher temperatures.

Causality Behind Experimental Choices: Hermetically sealing the pan is important to contain any volatile decomposition products and to ensure accurate heat flow measurements.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Principle: This powerful hyphenated technique provides detailed information about the decomposition products. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Sample Introduction: A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., 600-1000°C) for a short period.

-

Separation and Detection: The volatile pyrolysis products are swept into a gas chromatograph for separation, and the eluting compounds are introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: The resulting chromatogram shows the different decomposition products, and the mass spectra allow for their structural elucidation.

Causality Behind Experimental Choices: Rapid heating in pyrolysis is designed to mimic the initial stages of thermal decomposition and to generate primary decomposition products before they can undergo extensive secondary reactions.

Section 3: Predicted Decomposition Pathways and Mechanisms

While specific experimental data on the high-temperature pyrolysis of this compound is limited, the known chemistry of adamantane and related caged hydrocarbons allows for the formulation of a hypothetical decomposition mechanism.[12] The thermal decomposition of adamantane derivatives is expected to proceed through a free-radical chain reaction mechanism.